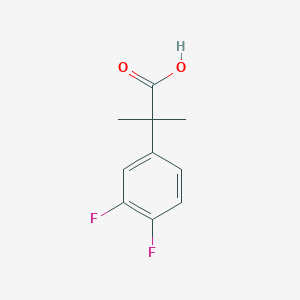

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOUWGBMHEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611634 | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-55-7 | |

| Record name | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. It is intended for researchers, medicinal chemists, and drug development professionals who may use this compound as a key building block in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid. The incorporation of a difluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter acidity (pKa). The gem-dimethyl group provides steric hindrance that can influence conformational preferences and receptor binding.

While not widely documented as a final active pharmaceutical ingredient (API), this compound serves as a valuable intermediate. Its structure is analogous to moieties found in various biologically active agents, suggesting its utility in the development of new chemical entities. This guide will delve into its known properties, provide a robust, field-proven protocol for its synthesis, and discuss its likely applications based on structural analysis and the known roles of related compounds.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of all subsequent research. The key identifiers and properties for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid are summarized below.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define the molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.87!"]; C4 [label="C", pos="1,1.73!"]; C5 [label="C", pos="0,1.73!"]; C6 [label="C", pos="-0.5,0.87!"]; C7 [label="C", pos="-1.5,0.87!"]; C8 [label="C", pos="-2.2,-0.1!"]; C9 [label="C", pos="-2.2,1.87!"]; C10 [label="C", pos="-2.5,0.87!"]; O1 [label="O", pos="-3.5,0.47!"]; O2 [label="OH", pos="-2.5,1.87!"]; F1 [label="F", pos="2.5,0.87!"]; F2 [label="F", pos="1.5,2.5!"];

// Dummy nodes for methyl groups Me1 [label="CH₃", pos="-2.0, -0.5!"]; Me2 [label="CH₃", pos="-1.5, 2.5!"];

// Draw bonds C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C1 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [label="", style=invis]; // for positioning C7 -- C9 [label="", style=invis]; // for positioning C7 -- C10 [len=1.2]; C10 -- O1 [style=double, len=1.2]; C10 -- O2 [len=1.2]; C3 -- F1 [len=1.2]; C4 -- F2 [len=1.2]; C7 -- Me1 [len=1.2]; C7 -- Me2 [len=1.2];

// Aromatic circle (approximated with invisible nodes and edges) center [pos="0.5,0.87!", shape=point, style=invis]; p1 [pos="0.5,1.4!", shape=point, style=invis]; p2 [pos="1.0,0.87!", shape=point, style=invis]; p3 [pos="0.5,0.3!", shape=point, style=invis]; p4 [pos="0,0.87!", shape=point, style=invis]; center -- p1 -- p2 -- center -- p3 -- p4 -- center [style=invis]; } Caption: Chemical Structure of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Systematic Name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | - |

| Synonym | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | [1] |

| CAS Number | 306761-55-7 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 200.18 g/mol | [1] |

| Predicted XlogP | 2.5 | [2] |

| Predicted pKa | ~4.5 (Estimated based on isobutyric acid and electronic effects) | - |

| Appearance | Expected to be a white to off-white solid at room temperature. | - |

Note: Experimental physicochemical data such as melting point and boiling point are not widely available in peer-reviewed literature, suggesting the compound's primary role as a synthetic intermediate rather than an end-product.

Spectroscopic Profile (Predicted)

As experimental spectra are not publicly available, this section provides an expert prediction of the key spectroscopic features essential for the structural verification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

-

¹H NMR (Proton NMR):

-

δ ~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~7.1-7.4 ppm (multiplet, 3H): These signals represent the three aromatic protons on the difluorophenyl ring. The coupling with each other and with the fluorine atoms will result in a complex multiplet pattern.

-

δ ~1.6 ppm (singlet, 6H): This singlet corresponds to the six equivalent protons of the two methyl groups at the α-position. The absence of an adjacent proton results in a singlet.

-

-

¹³C NMR (Carbon NMR):

-

δ ~180-185 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~145-155 ppm (doublets, ²JCF): Aromatic carbons directly bonded to fluorine (C-F). These will appear as doublets due to carbon-fluorine coupling.

-

δ ~115-130 ppm: Aromatic carbons (CH).

-

δ ~45-50 ppm: Quaternary carbon (α-carbon).

-

δ ~25 ppm: Methyl carbons (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹ (strong): Strong C=O stretching vibration of the carboxylic acid carbonyl group.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations from the difluorophenyl group.

-

-

Mass Spectrometry (MS):

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is not readily found in the literature, which reinforces its status as a specialized building block. However, a robust and scalable synthesis can be designed based on well-established palladium-catalyzed α-arylation methodologies, a cornerstone of modern C-C bond formation.[3][4]

The proposed two-step synthesis involves the coupling of a readily available isobutyrate ester with a 3,4-difluorophenyl halide, followed by saponification to yield the final product.

Proposed Synthetic Workflow

Detailed Experimental Protocol

This protocol is a self-validating system, including steps for purification and confirmation of the intermediate and final product.

Step 1: Synthesis of Methyl 2-(3,4-difluorophenyl)-2-methylpropanoate

-

Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is critical for promoting the challenging reductive elimination step with a sterically hindered substrate.[3] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, forming the reactive enolate.

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(dba)₂ (1-2 mol%), P(t-Bu)₃ (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).

-

Add anhydrous toluene via syringe.

-

Add 1-bromo-3,4-difluorobenzene (1.0 equivalent) followed by methyl isobutyrate (1.2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

-

Step 2: Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

-

Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Using a mixture of methanol and water ensures solubility for both the ester and the hydroxide base. Acidification is required to protonate the carboxylate salt and precipitate the final product.

-

Procedure:

-

Dissolve the purified ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (3-5 equivalents).

-

Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

A white precipitate should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield the final product, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. Purity can be assessed by NMR and LC-MS.

-

Chemical Reactivity and Stability

-

Carboxylic Acid Group: The primary site of reactivity is the carboxylic acid functional group. It will undergo typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Aromatic Ring: The difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms. This deactivates it towards electrophilic aromatic substitution.

-

Stability: The compound is expected to be stable under normal laboratory conditions. The C-F bonds are exceptionally strong, making the aromatic ring resistant to degradation.[5] It should be stored in a cool, dry place away from strong bases and oxidizing agents.

Applications in Research and Development

The primary value of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid lies in its role as a sophisticated building block for drug discovery. The structural motif is related to that found in compounds with known biological activity.

-

Intermediate for Antifungal Agents: The 2-(difluorophenyl)propanol core is central to the structure of the widely used antifungal drug fluconazole (which has a 2,4-difluorophenyl group).[6] This compound could be used to synthesize novel fluconazole analogs with a 3,4-difluoro substitution pattern, potentially altering the drug's efficacy, spectrum of activity, or resistance profile.

-

Scaffold for Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acids (e.g., ibuprofen, flurbiprofen). This compound could serve as a starting point for developing novel NSAIDs where the 3,4-difluoro substitution could enhance potency or reduce gastric side effects.[7]

-

Building Block for Agrochemicals: The difluorophenyl group is a common feature in modern pesticides and herbicides. This acid could be used as an intermediate to create new agrochemicals with potentially improved properties.

Conclusion

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemicals. While detailed experimental data is sparse in public-domain literature, its chemical identity is well-defined. This guide provides a robust, scientifically-grounded framework for its synthesis via palladium-catalyzed α-arylation, along with a predicted profile of its key chemical and spectroscopic properties. For researchers in medicinal and materials chemistry, this compound represents a valuable tool for introducing the strategically important difluorophenyl moiety into complex molecular targets.

References

-

PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Available from: [Link]

-

PubChem. 2-(3,4-difluorophenyl)-2-methylpropanoic acid. Available from: [Link]

-

Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552. Available from: [Link]

-

Lee, D.-Y., & Hartwig, J. F. (2005). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Organic Letters, 7(6), 1169–1172. Available from: [Link]

-

Bulej, P., Kuchař, M., Jegorov, A., & Stach, J. (1998). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications. Available from: [Link]

-

Serafin, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2849. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Perfluoroalkyls. U.S. Department of Health and Human Services. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - 2-(3,4-difluorophenyl)-2-methylpropanoic acid (C10H10F2O2) [pubchemlite.lcsb.uni.lu]

- 3. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 4. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-2-methylpropanoic acid, with the CAS number 306761-55-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry. Its importance lies not in its direct therapeutic effects, but in its critical role as a key building block in the synthesis of highly targeted pharmaceuticals. The incorporation of a difluorophenyl moiety is a common strategy in modern drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal intermediate, with a particular focus on its role in the development of the anticancer drug, trametinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 306761-55-7 | N/A |

| Molecular Formula | C₁₀H₁₀F₂O₂ | N/A |

| Molecular Weight | 200.18 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >98% | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

The synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. While specific proprietary methods may vary, a general and plausible synthetic route can be outlined based on established organic chemistry principles and information from related patent literature. A common approach involves the use of 3,4-difluorobenzaldehyde as a starting material.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Grignard Reaction with 3,4-Difluorobenzaldehyde

The synthesis can be initiated by reacting 3,4-difluorobenzaldehyde with a suitable Grignard reagent, such as isopropyl magnesium bromide, to form the corresponding secondary alcohol.

-

Reaction: 3,4-Difluorobenzaldehyde + Isopropyl Magnesium Bromide → 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol

-

Rationale: This step introduces the core carbon skeleton of the target molecule. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Step 2: Oxidation to the Ketone

The secondary alcohol is then oxidized to the corresponding ketone, 1-(3,4-difluorophenyl)-2-methylpropan-1-one.

-

Reaction: 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol + Oxidizing Agent (e.g., PCC, Swern oxidation) → 1-(3,4-Difluorophenyl)-2-methylpropan-1-one

-

Rationale: This oxidation is a necessary step to set up the subsequent rearrangement reaction for the formation of the carboxylic acid.

Step 3: Haloform Reaction or Similar Rearrangement

The ketone can then be converted to the desired carboxylic acid through a haloform reaction or a similar rearrangement process.

-

Reaction: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one + Base and Halogen → 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

-

Rationale: The haloform reaction is a classic method for converting methyl ketones to carboxylic acids with one less carbon atom. In this case, a variation of this reaction or another suitable rearrangement would be employed to achieve the desired product.

Step 4: Purification

The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for its use as a pharmaceutical intermediate.

Caption: Plausible synthetic workflow for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Application in Drug Discovery: The Synthesis of Trametinib

The primary and most significant application of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is its use as a key intermediate in the synthesis of trametinib.[1][2] Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the MAPK/ERK signaling pathway.[3][4]

The Role in Trametinib Synthesis

In the synthesis of trametinib, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is activated and then coupled with another key intermediate to form the final drug molecule. The acid is typically converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the amide bond formation.

Caption: Role of the title compound in the synthesis of Trametinib.

Mechanism of Action of Trametinib: Targeting the MAPK/ERK Pathway

Trametinib functions by inhibiting the activity of MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[5][6] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4]

By binding to an allosteric site on MEK1/2, trametinib prevents their activation by RAF kinases, thereby blocking the downstream signaling to ERK.[3][9] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells with activating mutations in the MAPK pathway.[5]

Caption: Trametinib's inhibition of the MAPK/ERK signaling pathway.

Analytical Methodologies

The quality control of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is crucial for its use as a pharmaceutical intermediate. A combination of analytical techniques is employed to confirm its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase HPLC method is typically used.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape).

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons will be indicative of the 3,4-difluoro substitution pattern.

-

¹³C NMR: Will show the expected number of carbon signals, including those for the aromatic carbons, the quaternary carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 199.06 would be observed. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 201.07 might be seen, or adducts with sodium [M+Na]⁺ at m/z 223.05.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a vital chemical intermediate with a significant role in the synthesis of the targeted anticancer drug trametinib. Its synthesis requires a well-controlled, multi-step process, and its quality is ensured through a combination of modern analytical techniques. The importance of this compound underscores the critical role of specialized chemical synthesis in the development of advanced therapeutics that target specific molecular pathways involved in diseases like cancer. As research into targeted therapies continues to expand, the demand for high-purity, well-characterized intermediates like 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is likely to grow.

References

-

The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. (n.d.). Hindawi. Retrieved January 5, 2026, from [Link]

-

ERK/MAPK signalling pathway and tumorigenesis (Review). (2020, January 15). Spandidos Publications. Retrieved January 5, 2026, from [Link]

-

MEK1 and MEK2 differentially control the duration and amplitude of the ERK cascade response. (2013, June 4). PubMed. Retrieved January 5, 2026, from [Link]

-

trametinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 5, 2026, from [Link]

-

Ras/Raf/MEK/ERK (MAPK) Pathway Explained | Basic Science Series. (2025, January 26). YouTube. Retrieved January 5, 2026, from [Link]

- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.

-

Trametinib. (n.d.). DermNet. Retrieved January 5, 2026, from [Link]

-

A method for synthesizing trametinib key intermediate. (n.d.). Eureka. Retrieved January 5, 2026, from [Link]

-

Fine Tuning Drugs to Fight Cancer. (n.d.). BNL Newsroom. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (n.d.). N/A. Retrieved January 5, 2026, from [Link]

-

Trametinib. (2023, March 27). Alzheimer's Drug Discovery Foundation. Retrieved January 5, 2026, from [Link]

-

MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Trametinib in the treatment of melanoma. (n.d.). PMC - PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Scheme 9. Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. (n.d.). Quick Company. Retrieved January 5, 2026, from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). N/A. Retrieved January 5, 2026, from [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). N/A. Retrieved January 5, 2026, from [Link]

-

Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Propanoic acid, 2-methyl-, 2-methylpropyl ester. (n.d.). the NIST WebBook. Retrieved January 5, 2026, from [Link]

-

An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The identification and analytical characterization of 2,2'-difluorofentanyl. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Eureka. Retrieved January 5, 2026, from [Link]

-

2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). N/A. Retrieved January 5, 2026, from [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

trans 3 4 Difluorocinnamic acid. (2015, November 5). mzCloud. Retrieved January 5, 2026, from [Link]

-

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. (n.d.). the NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2025, October 12). ResearchGate. Retrieved January 5, 2026, from [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009, July 12). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Portico [access.portico.org]

- 3. trametinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. MEK1 and MEK2 differentially control the duration and amplitude of the ERK cascade response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

Molecular weight of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and presents detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies are explained from a first-principles perspective, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Core Molecular Profile

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a derivative of propanoic acid featuring a gem-dimethyl substitution at the alpha-carbon and a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1][2] |

| CAS Number | 306761-55-7 | [1][2][3] |

| Appearance | White to Off-White Solid (Typical) | [4] |

| Purity | ≥95% (Commercially Available) | [2][3] |

| Calculated LogP | 2.327 | [1] |

| Polar Surface Area (PSA) | 37.30 Ų | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-(3,4-difluorophenyl)-2-methylpropanoic acid can be achieved through a multi-step process starting from commercially available 1,2-difluorobenzene. The proposed pathway leverages a Friedel-Crafts acylation followed by a haloform reaction and subsequent alkylation, which are robust and well-understood transformations in organic synthesis.

The logical flow of this synthetic strategy is outlined below.

Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Rationale and Protocol for Synthesis

-

Step 1: Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with propanoyl chloride using a Lewis acid catalyst like aluminum trichloride (AlCl₃). The reaction regioselectivity is directed by the fluorine atoms, leading primarily to the formation of 1-(3,4-difluorophenyl)propan-1-one. This is a standard method for creating aryl ketone intermediates.[5]

-

Step 2: α-Methylation: The ketone is then deprotonated at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate subsequently acts as a nucleophile, attacking methyl iodide in an Sₙ2 reaction to yield 1-(3,4-difluorophenyl)-2-methylpropan-1-one.

-

Step 3: Haloform Reaction: The resulting methyl ketone is subjected to a haloform reaction using sodium hydroxide and bromine. This classic transformation oxidizes the methyl ketone to a carboxylate and produces bromoform as a byproduct.

-

Step 4: Acidification: The final step involves the protonation of the sodium carboxylate salt with a strong acid, such as hydrochloric acid, to yield the desired product, 2-(3,4-difluorophenyl)-2-methylpropanoic acid, which can then be isolated via extraction and purified by crystallization.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required, combining spectroscopy and chromatography.

Caption: Integrated workflow for analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.

-

¹H NMR Analysis:

-

Expected Signals:

-

A singlet integrating to 6H for the two equivalent methyl groups (C(CH₃)₂). Expected chemical shift: ~1.5 ppm.

-

A multiplet system in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling with adjacent protons and fluorine atoms (²JHF, ³JHF) will result in complex splitting patterns.

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), though its position is concentration-dependent and it may exchange with residual water.

-

-

-

¹³C NMR Analysis:

-

Expected Signals: Signals for all 10 carbons are expected. Key signals include the quaternary carbon attached to the phenyl ring (~45 ppm), the methyl carbons (~25 ppm), the aromatic carbons (115-155 ppm, showing C-F coupling), and the carbonyl carbon of the carboxylic acid (~180 ppm).

-

-

¹⁹F NMR Analysis:

-

Rationale: This experiment is crucial for confirming the fluorine substitution pattern.

-

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, each showing coupling to each other (ortho-coupling) and to adjacent protons.

-

Protocol: Mass Spectrometry (MS)

Objective: To verify the molecular weight of the compound.

Methodology:

-

Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Scan for the deprotonated molecule [M-H]⁻.

-

Expected Result: The primary ion observed should correspond to the calculated mass of the deprotonated molecule (C₁₀H₉F₂O₂⁻), which is approximately m/z 199.06. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.[6][7]

Methodology:

-

Chromatographic System:

-

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to the moderate polarity of the analyte.

-

Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). The TFA is used to acidify the mobile phase, ensuring the carboxylic acid is protonated and well-retained, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-260 nm.

-

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to establish linearity.

-

Analysis: Inject a known concentration of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks and expressed as a percentage.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8] The introduction of difluoro-substituents, as seen in the title compound, is a common strategy in modern drug design to enhance metabolic stability and modulate electronic properties for improved target binding.[9][10][11]

This particular scaffold, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, can serve two primary roles:

-

As a Lead Compound: It can be screened for biological activity itself, for example, as a potential anti-inflammatory or analgesic agent.

-

As a Synthetic Intermediate: It serves as a valuable building block for creating more complex molecules. The carboxylic acid handle allows for straightforward amide coupling or esterification to explore structure-activity relationships (SAR) in a drug discovery program.[12][13]

Conclusion

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound with significant potential in the field of pharmaceutical sciences. Its synthesis is achievable through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques including NMR, MS, and HPLC. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers working with this and structurally related molecules, ensuring high standards of scientific integrity and facilitating further exploration of its utility in drug development.

References

- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID - PubChem. PubChem. [Link]

-

(2R)-3,3-difluoro-2-methylpropanoic acid | C4H6F2O2 | CID 87189823 - PubChem. PubChem. [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. Quick Company. [Link]

-

Products - 2a biotech. 2a biotech. [Link]

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | CAS No. GLP Pharma Standards. [Link]

-

Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

-

3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem. PubChem. [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Die Pharmazie. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution. OUCI. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

-

Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. PubMed. [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution… [ouci.dntb.gov.ua]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to deliver a thorough understanding of this fluorinated aromatic carboxylic acid.

Introduction and Significance

2-(3,4-Difluorophenyl)-2-methylpropanoic acid belongs to the class of 2-arylpropionic acids, a scaffold of significant pharmacological importance. The parent structures of this class, such as ibuprofen and naproxen, are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 3,4-difluorophenyl moiety, in particular, is a common feature in modern medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] This guide will explore the unique structural characteristics imparted by this substitution pattern and the gem-dimethyl group at the α-position.

Table 1: Core Properties of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

| Property | Value | Source |

| CAS Number | 306761-55-7 | [4] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [4][5] |

| Molecular Weight | 200.18 g/mol | [4] |

| Synonym | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | [4] |

| Predicted XlogP | 2.5 | [5] |

Synthesis and Mechanistic Rationale

While a specific, dedicated synthesis for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is not prominently described in foundational literature, its structure lends itself to well-established synthetic routes for 2-arylpropionic acids. The most logical and industrially scalable approach involves the α,α-dimethylation of a suitable precursor derived from 3,4-difluorophenylacetic acid.

The following protocol is a robust, field-proven method adapted from established procedures for the synthesis of related 2-arylpropionic acids.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3,4-difluorophenylacetic acid.[7][8] The core principle is the generation of a carbanion at the α-carbon, followed by exhaustive methylation.

Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Materials:

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 eq.)

-

Methyl iodide (excess, >2.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 3,4-difluorophenylacetic acid (1 eq.). Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Expertise & Experience: The use of a strong, non-nucleophilic base like LDA is critical. It ensures rapid and complete deprotonation of the α-carbon without competing Sₙ2 reactions with the carboxylic acid. Conducting the reaction at -78 °C prevents side reactions and decomposition of the LDA.

-

-

Enolate Formation: LDA (2.2 eq.) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

Trustworthiness: The use of a slight excess of LDA ensures the formation of the dianion (deprotonation of both the carboxylic acid and the α-carbon), which is necessary for the subsequent alkylation.

-

-

Methylation: Methyl iodide (>2.5 eq.) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

-

Expertise & Experience: A significant excess of the alkylating agent (methyl iodide) drives the reaction to completion, ensuring exhaustive methylation to form the gem-dimethyl group. The slow warming allows for a controlled reaction.

-

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Trustworthiness: Acidic work-up protonates the carboxylate to yield the final carboxylic acid and neutralizes any remaining base.

-

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data is not publicly available, a robust prediction of the expected spectra can be made based on the known effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Caption: Predicted NMR chemical shifts for key nuclei.

-

¹H NMR: The spectrum would be characterized by a complex multiplet in the aromatic region (~7.0-7.4 ppm) for the three protons on the difluorophenyl ring. The six protons of the two methyl groups would appear as a sharp singlet at approximately 1.5 ppm. A broad singlet, characteristic of a carboxylic acid proton, would be observed downfield (>10 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~180 ppm), the quaternary α-carbon (~45 ppm), and the methyl carbons (~25 ppm). The aromatic region would display multiple signals between 115-155 ppm, with characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: This would be the most informative spectrum for confirming the fluorine substitution pattern. Two distinct multiplets would be expected in the range of -135 to -145 ppm (relative to CFCl₃). The coupling between the two non-equivalent fluorine atoms and with the aromatic protons would provide definitive structural proof.[9][10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Table 2: Predicted Mass Spectrometry Data

| Ion | Adduct | Predicted m/z |

| [M-H]⁻ | Negative Ion Mode | 199.0576 |

| [M+H]⁺ | Positive Ion Mode | 201.0722 |

| [M+Na]⁺ | Positive Ion Mode | 223.0541 |

| (Predicted values sourced from PubChem CID 21251027)[5] |

The fragmentation pattern in electron ionization (EI) MS would likely show a characteristic loss of the carboxylic acid group (-45 Da) and potentially fragments corresponding to the difluorobenzyl cation.

Potential Applications and Biological Activity

The structural motifs within 2-(3,4-Difluorophenyl)-2-methylpropanoic acid suggest several avenues for therapeutic investigation.

Anti-inflammatory Activity

As a derivative of 2-arylpropionic acid, the most apparent potential application is in the field of anti-inflammatory medicine. The mechanism of action for classic NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. The specific stereochemistry and electronic properties of the difluorophenyl group could modulate the potency and selectivity for COX-1 versus COX-2, potentially leading to an improved therapeutic profile with reduced gastrointestinal side effects.[1]

Other Potential Therapeutic Areas

-

Antifungal Agents: The difluorophenyl group is a key component of the widely used antifungal drug fluconazole, which acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2] This suggests that derivatives of the title compound could be explored for antifungal activity.

-

Metabolic Disorders: Phenylpropanoic acid derivatives have been investigated as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[2][11]

-

Antimicrobial and Anticancer Applications: Recent research on various propanoic acid derivatives has revealed promising activity against multidrug-resistant bacteria and certain cancer cell lines, opening up further possibilities for investigation.[12][13][14]

Caption: Potential therapeutic avenues based on structural features.

Conclusion

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound of significant interest due to its structural relationship to known pharmacologically active molecules. While specific experimental data remains to be published, its synthesis is achievable through established chemical methodologies. The predictable spectroscopic profile provides a clear pathway for its identification and characterization. The presence of the difluorophenyl and 2-methylpropanoic acid moieties suggests a strong potential for biological activity, particularly in the areas of inflammation, fungal infections, and metabolic disorders. This guide provides a solid foundation for researchers to initiate further investigation into this promising molecule.

References

-

2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

-

2-(3,4-difluorophenyl)-2-methylpropanoic acid (C10H10F2O2). PubChem. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. ResearchGate. [Link]

-

Fluorine NMR. Stanford University. [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. National Center for Biotechnology Information. [Link]

-

Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. National Center for Biotechnology Information. [Link]

-

3,4-Difluorophenylacetic acid, 99%. J&K Scientific. [Link]

-

Synthesis and Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 3,4-二氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic acid: Synonyms and Identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a difluorinated phenyl ring. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The precise identification and characterization of such molecules are paramount for consistent research outcomes, regulatory submissions, and intellectual property protection. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and key physicochemical properties of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, offering a foundational resource for professionals in the field.

Chemical Identity and Nomenclature

The systematic naming and identification of a chemical entity are crucial for unambiguous communication in scientific literature, patents, and regulatory documents. 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is identified by several names and codes across different databases and suppliers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-difluorophenyl)-2-methylpropanoic acid . This name precisely describes the molecular structure, indicating a propanoic acid backbone with a methyl group at the second carbon, which is also attached to a 3,4-difluorophenyl substituent.

A variety of synonyms are also used in literature and commercial listings. These often arise from different naming conventions or historical usage. Understanding these synonyms is critical to a comprehensive literature search and to avoid ambiguity.

Common Synonyms:

These synonyms highlight the relationship of the molecule to benzeneacetic acid, with the "α,α-dimethyl" indicating the two methyl groups on the carbon adjacent to the phenyl ring.

Chemical Identifiers

For precise identification in databases and regulatory filings, a set of unique identifiers is used. These are non-ambiguous and machine-readable, facilitating data exchange and retrieval.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 306761-55-7 | Guidechem[1] |

| PubChem CID | 21251027 | PubChem[2] |

| InChI | InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | PubChem[2] |

| InChIKey | KMAOUWGBMHEARD-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | PubChem[2] |

The Significance of Chemical Identifiers: A Workflow Perspective

The interplay between these identifiers is crucial in the research and development workflow. The following diagram illustrates a typical workflow for identifying and characterizing a chemical compound.

Caption: Workflow for the identification and characterization of a chemical compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the key properties of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Guidechem[1] |

| Molecular Weight | 200.18 g/mol | Guidechem[1] |

| XlogP | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | Guidechem[1] |

Safety Information

While a specific Material Safety Data Sheet (MSDS) for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is not publicly available, data from structurally similar compounds, such as 2-(2,4-Difluorophenyl)-2-methylpropanoic acid, can provide an indication of potential hazards. For 2-(2,4-Difluorophenyl)-2-methylpropanoic acid, the following hazard statements are noted:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary statements for similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[3] It is imperative to handle 2-(3,4-Difluorophenyl)-2-methylpropanoic acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

The accurate and comprehensive identification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid through its various synonyms and chemical identifiers is fundamental for researchers and drug development professionals. This guide provides a consolidated resource of this critical information, including its IUPAC name, CAS Registry Number, and other database identifiers. The provided physicochemical properties and safety information, extrapolated from similar compounds, offer a starting point for safe handling and experimental design. Adherence to systematic nomenclature and the use of unique identifiers will continue to be essential for the integrity and reproducibility of scientific research in this field.

References

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID - PubChem. Available at: [Link]

-

2-(3,4-difluorophenyl)-2-methylpropanoic acid (C10H10F2O2) - PubChemLite. Available at: [Link]

-

2-(3,4-difluorophenyl)-2-methylpropanoic acid | C10H10F2O2 | CID 21251027 - PubChem. Available at: [Link]

Sources

Spectroscopic Data for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques. By leveraging data from analogous compounds and first principles, this guide offers a robust interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Introduction to 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative containing a difluorinated phenyl ring. The presence of the fluorine atoms and the quaternary carbon center imparts unique electronic and steric properties to the molecule, making its unambiguous structural confirmation by spectroscopic methods essential. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure:

Caption: Molecular structure of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and coupling patterns provides detailed structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is expected to show three main sets of signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| 7.1 - 7.4 | Multiplet | 3H | Aromatic protons |

| ~1.5 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |

Interpretation and Rationale:

-

Carboxylic Acid Proton (~12.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (7.1 - 7.4 ppm): The 3,4-difluoro substitution pattern on the phenyl ring will result in a complex multiplet for the three aromatic protons. The fluorine atoms will cause both ¹H-¹H and ¹H-¹⁹F couplings, leading to a complex splitting pattern.

-

Methyl Protons (~1.5 ppm): The two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a single, sharp singlet, integrating to six protons. The electron-withdrawing nature of the aromatic ring will cause a slight downfield shift compared to simple alkanes.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180 | Carboxylic acid carbonyl (-C OOH) |

| 148 - 152 (d, J ≈ 245 Hz) | Aromatic C -F |

| 148 - 152 (d, J ≈ 245 Hz) | Aromatic C -F |

| 138 - 142 (d) | Aromatic C -C(CH₃)₂ |

| 123 - 126 (dd) | Aromatic C -H |

| 117 - 120 (d) | Aromatic C -H |

| 115 - 118 (d) | Aromatic C -H |

| ~45 | Quaternary carbon (-C (CH₃)₂) |

| ~25 | Methyl carbons (-C(C H₃)₂) |

Interpretation and Rationale:

-

Carbonyl Carbon (~180 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.

-

Aromatic Carbons (115 - 152 ppm): The six aromatic carbons will show distinct signals due to the substitution pattern. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF ≈ 245 Hz), appearing as doublets. The other aromatic carbons will show smaller couplings to the fluorine atoms.

-

Quaternary Carbon (~45 ppm): The chemical shift of the quaternary carbon attached to the phenyl ring and the two methyl groups is influenced by both.

-

Methyl Carbons (~25 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Deuterated Solvents: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals. The deuterium signal is also used for field-frequency locking, which ensures the stability of the magnetic field during the experiment.[1]

-

Sample Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with sample solubility and viscosity, which can affect spectral resolution.[2][3]

-

Shimming: The process of shimming corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and better resolution.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic (CH₃) |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic acid (dimer) |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic acid |

| 1200 - 1000 | Strong | C-F stretch | Aryl fluoride |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

Interpretation and Rationale:

-

O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption. The broadness is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or in concentrated solutions.[4][5]

-

C=O Stretch (1710 - 1680 cm⁻¹): The carbonyl stretch of a carboxylic acid is a strong and sharp band. For an aromatic carboxylic acid, this band is typically found at a slightly lower wavenumber compared to its aliphatic counterpart due to conjugation with the phenyl ring.[6][7]

-

C-F Stretch (1200 - 1000 cm⁻¹): The C-F stretching vibrations of the difluorinated phenyl ring are expected to give rise to strong absorptions in this region.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Causality in Experimental Choices:

-

ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation compared to methods like KBr pellets. It provides high-quality spectra with good reproducibility.[8][9]

-

Background Spectrum: Collecting a background spectrum is essential to correct for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₁₀F₂O₂

-

Monoisotopic Mass: 200.06488 Da

-

Expected [M+H]⁺: 201.07216 m/z

-

Expected [M-H]⁻: 199.05760 m/z

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid under EI conditions is expected to proceed through several key pathways:

-

Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the rest of the molecule.

-

Loss of a Methyl Group: Cleavage of a methyl group (15 Da) from the molecular ion can also occur.

-

Fragments from the Phenyl Ring: Further fragmentation of the difluorophenyl-containing ions can lead to characteristic aromatic fragments.

Caption: A simplified predicted fragmentation pathway for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often requiring derivatization to improve volatility.

Derivatization (Esterification):

Carboxylic acids are often converted to their methyl esters prior to GC-MS analysis to increase their volatility and improve chromatographic peak shape.

GC-MS Protocol:

-

Derivatization: React the sample with a methylating agent (e.g., diazomethane or BF₃/methanol).

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Use a suitable GC column (e.g., a non-polar or medium-polarity column) with a temperature program to separate the analyte from any impurities.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

Causality in Experimental Choices:

-

Derivatization: Esterification of the carboxylic acid group reduces its polarity and increases its volatility, which is essential for successful analysis by gas chromatography.[10][11]

-

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[12][13]

Conclusion

The spectroscopic characterization of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid can be effectively achieved through a combination of NMR, IR, and mass spectrometry. While direct experimental data is not widely available, a thorough analysis of the expected spectra can be performed based on the known effects of the constituent functional groups and structural motifs. This guide provides a detailed framework for the interpretation of such data and outlines robust experimental protocols for its acquisition, thereby serving as a valuable resource for researchers in the field of drug development and chemical synthesis.

References

- HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.

- Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II.

- Edwards, J. C. (n.d.). Principles of NMR.

- Clark, J. (2022). interpreting infra-red spectra. Chemguide.

- Vedantu. (n.d.).

- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2024, December 3). 11.06: Introduction to Mass Spectrometry.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Scribd. (n.d.).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Go up. (2023, July 24).

- eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemistry Analytical Lab. (n.d.).

- The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube.

- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.

- Polymer Chemistry Characterization Lab. (n.d.).

- SpectraBase. (n.d.). 3,4-Difluorotoluene - Optional[13C NMR] - Spectrum.

- University of Calgary. (n.d.). IR: carboxylic acids.

- PubChem. (n.d.). 3,4-Difluorotoluene.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- RTI Labor

- PubMed. (n.d.). GC/MS analysis of water-soluble organics in atmospheric aerosol: optimization of a solvent extraction procedure for simultaneous analysis of carboxylic acids and sugars.

- ResearchGate. (2025, August 6). (PDF)

- The Royal Society of Chemistry. (n.d.).

- University of Cambridge. (n.d.).

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.

- Georgia Institute of Technology. (2023, August 29).

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- SpectraBase. (n.d.). 3,4-Difluorobenzoic acid - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3,4-Difluorotoluene(2927-34-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 3,4-Difluorotoluene.

- The Royal Society of Chemistry. (n.d.).

- Iowa State University. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 6).

- Zenkevich, I. G. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 3,4-Difluorotoluene | 2927-34-6.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]